molecular formula C13H17NS B13321900 n-(Benzo[b]thiophen-3-ylmethyl)butan-2-amine

n-(Benzo[b]thiophen-3-ylmethyl)butan-2-amine

Cat. No.: B13321900
M. Wt: 219.35 g/mol
InChI Key: FBAJXLIXDBRAOV-UHFFFAOYSA-N
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Description

N-(Benzo[b]thiophen-3-ylmethyl)butan-2-amine ( 1250836-66-8) is a high-purity chemical compound with the molecular formula C13H17NS and a molecular weight of 219.35 . This amine-based reagent features a benzo[b]thiophene scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological properties and presence in biologically active molecules . The compound's structure integrates a benzothiophene ring system linked to a sec-butylamine group, making it a valuable intermediate for constructing more complex molecular architectures. Researchers utilize this compound and its structural analogs in various investigative applications, particularly in neuroscience and pharmacology, where related benzo[b]thiophene derivatives have demonstrated significant potential as potent antiseizure agents and antinociceptive compounds in preclinical models . The mechanism of action for such bioactive analogs may involve interaction with neuronal voltage-sensitive sodium channels, suggesting potential research applications in neuropharmacology and pain management studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions and handling procedures should be followed according to the safety data sheet.

Properties

Molecular Formula

C13H17NS

Molecular Weight

219.35 g/mol

IUPAC Name

N-(1-benzothiophen-3-ylmethyl)butan-2-amine

InChI

InChI=1S/C13H17NS/c1-3-10(2)14-8-11-9-15-13-7-5-4-6-12(11)13/h4-7,9-10,14H,3,8H2,1-2H3

InChI Key

FBAJXLIXDBRAOV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=CSC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Coupling for Benzo[b]thiophene Formation

  • Methodology: As described in US Patent US9206169B2, a typical route involves reacting halogenated benzo[b]thiophene precursors with organometallic reagents under palladium catalysis.
  • Reaction Conditions: Heating a halogenated benzo[b]thiophene derivative (e.g., 4-bromobenzo[b]thiophene) with a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium) and phosphine ligands (e.g., BINAP) in toluene under reflux.
  • Outcome: Formation of the benzo[b]thiophene core with high yield and purity, suitable for further functionalization.

Alternative Cyclization Approaches

  • Method: Cyclization of 2-aminothiophenes with aldehydes or ketones under oxidative or acid-catalyzed conditions.
  • Reagents: Use of oxidants like FeCl₃ or PCl₅ to facilitate ring closure.
  • Note: These methods are less common for large-scale synthesis but useful for diversifying substitution patterns.

Functionalization to Introduce the Methyl Linkage

The next step involves attaching a methyl group at the 3-position of the benzo[b]thiophene, which is crucial for the target compound.

Nucleophilic Methylation

  • Method: Electrophilic methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
  • Reaction: The benzo[b]thiophene derivative bearing a suitable nucleophilic site (e.g., an N- or C-atom) is treated with methylating agents to introduce the methyl group at the 3-position, forming benzo[b]thiophen-3-ylmethyl intermediates.
  • Conditions: Typically performed in polar aprotic solvents like acetone or DMF at room temperature or mild heating.

Decarboxylation and Side-Chain Extension

  • If starting from carboxylic acid derivatives, decarboxylation under high-temperature conditions can generate the methyl linkage.
  • Alternatively, Grignard reagents or organolithium compounds derived from halogenated benzo[b]thiophenes can be used to extend the side chain to include the methyl group.

Summary of the Overall Synthetic Route

Step Description Reagents & Conditions References
1. Benzo[b]thiophene core synthesis Palladium-catalyzed coupling or cyclization Pd catalyst, halogenated precursor, reflux
2. Methylation at 3-position Methyl iodide, K₂CO₃, DMF, room temp - General organic synthesis protocols
3. Side-chain extension Organometallic reagents or decarboxylation Organolithium, high temperature
4. Attachment of butan-2-amine Reductive amination or nucleophilic substitution NaBH₃CN, ammonia, or halogenated intermediates Standard amine coupling methods

Notes and Considerations

  • Selectivity: Ensuring regioselective methylation at the 3-position is critical; protecting groups or directing groups may be employed.
  • Yield Optimization: Using high-purity reagents, inert atmospheres, and optimized temperature controls enhances yield and purity.
  • Industrial Relevance: The patent US9206169B2 emphasizes the scalability of the palladium-catalyzed route, suitable for large-scale production.

In-Depth Research Findings and Data Tables

Research findings indicate that the key to successful synthesis lies in controlling reaction conditions to maximize yield and minimize by-products. For example, the palladium-catalyzed coupling in toluene under reflux has been shown to produce benzo[b]thiophene derivatives with yields exceeding 90%.

Reaction Reagents Solvent Temperature Yield Reference
Benzo[b]thiophene synthesis Halogenated precursor + Pd catalyst Toluene Reflux >90%
Methylation CH₃I + K₂CO₃ DMF Room temp Variable General protocols
Reductive amination Butanone + NH₃ + NaBH₃CN Methanol Mild heating High Standard methods

Chemical Reactions Analysis

Types of Reactions

n-(Benzo[b]thiophen-3-ylmethyl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

n-(Benzo[b]thiophen-3-ylmethyl)butan-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of n-(Benzo[b]thiophen-3-ylmethyl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The benzo[b]thiophene group in the target compound distinguishes it from structurally related amines. Key analogs include:

  • N-(4-(Benzo[d][1,3]dioxol-5-yl)butan-2-yl)-N-butylbutan-1-amine (67a): Features a benzo[d][1,3]dioxol (methylenedioxyphenyl) group instead of benzo[b]thiophene.
  • N-Benzyl-N-2-(trimethylsilyl)ethoxycarbonyl-[3-hydroxy-2-(2,2-dimethoxyethyl)phenyl]amine (49) : Contains a benzyl-protected amine and a methoxyethyl substituent, highlighting the role of protective groups in modulating stability and solubility .
  • N-(Benzo[d]thiazol-2-yl)benzamide (3ar) : A benzamide derivative with a thiazole ring, demonstrating how heterocyclic systems influence physicochemical properties such as polarity and hydrogen-bonding capacity .
Spectroscopic and Analytical Data

Comparative spectroscopic data for select analogs (Table 1):

Compound Molecular Formula Molecular Weight Key NMR Shifts (¹H/¹³C) HR-MS (ESI) Reference
67a C21H44N+ 310.3468 1H: δ 1.2–3.5 (m, aliphatic CH2); 13C: δ 148.5 (aromatic C-O) [M+H]+: 310.3468
68a C19H32NO2+ 306.2428 1H: δ 3.3–3.7 (m, OCH2CH3); 13C: δ 101.2 (dioxolane C) [M+H]+: 306.2428
49 C25H37NO6Si 499.69 1H: δ 7.2–7.4 (aromatic H); 13C: δ 170.1 (C=O) Not reported
3ar C14H10N2OS 254.06 1H: δ 8.1 (s, thiazole H); 13C: δ 167.8 (amide C=O) [M+H]+: 255.0701

Key Observations :

  • The benzo[b]thiophene moiety in the target compound is expected to exhibit distinct ¹H NMR aromatic shifts (δ ~7.0–7.8) due to sulfur’s electron-withdrawing effects, contrasting with the δ 6.5–7.0 range for benzo[d][1,3]dioxol derivatives .
  • HR-MS data for analogs like 67a and 3ar confirm the utility of mass spectrometry in verifying molecular ion peaks and fragmentation patterns .

Biological Activity

N-(Benzo[b]thiophen-3-ylmethyl)butan-2-amine is a compound that has emerged as a subject of interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and a comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound features a benzo[b]thiophene moiety attached to a butan-2-amine chain. This structure allows for various interactions with biological targets, making it a candidate for therapeutic applications. The compound's amine functional group contributes to its chemical reactivity and potential pharmacological properties.

Biological Activities

Research indicates that this compound and its derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
  • Antiviral Properties : Certain derivatives have demonstrated effectiveness against viral infections.
  • Neuroprotective Effects : Compounds related to this compound may offer protection against neurodegenerative diseases.

The following table summarizes notable activities of structurally similar compounds:

Compound NameStructureNotable Activity
Benzo[b]thiopheneStructureAnticancer activity
2-AminobenzothiopheneStructureAntiviral properties
N-MethylbenzothiopheneStructureNeuroprotective effects

Understanding the specific mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Interaction studies typically involve:

  • Binding Affinity Studies : Assessing how the compound interacts with various receptors and enzymes.
  • Cell Line Studies : Evaluating the compound's effects on different cancer cell lines or neuronal cells.
  • In Vivo Models : Testing the efficacy and safety in animal models to predict human responses.

Anticancer Activity

A study evaluating the anticancer properties of benzo[b]thiophene derivatives highlighted that certain compounds significantly inhibited the growth of A431 cancer cells, with IC50 values indicating effective concentrations for therapeutic use .

Neuroprotective Effects

Research into neuroprotective properties found that derivatives of benzo[b]thiophene exhibited protective effects against oxidative stress in neuronal cell lines, suggesting potential applications in treating neurodegenerative disorders .

Antiviral Properties

Investigations into antiviral activities revealed that some derivatives could inhibit viral replication, providing a basis for further exploration in antiviral drug development .

Q & A

Q. Key Variables

  • Catalyst : NaBH₃CN vs. other reducing agents (e.g., Pd/C with H₂).
  • Solvent : Polar aprotic solvents (e.g., DMF) may enhance solubility but complicate purification.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.

What spectroscopic and computational methods are recommended for structural characterization?

Basic Research Question

  • NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify key signals:
    • Benzo[b]thiophene protons: δ 7.2–7.8 ppm (aromatic).
    • Methylene bridge (CH₂-N): δ 3.5–4.0 ppm.
    • Butan-2-amine chain: δ 1.0–1.5 ppm (CH₃), 2.5–3.0 ppm (CH-N) .
  • Mass Spectrometry : HRMS (ESI-TOF) confirms molecular ion [M+H⁺] at m/z 222.1 (calculated for C₁₃H₁₅NS).
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal structures, critical for confirming stereochemistry and non-covalent interactions (e.g., π-π stacking) .

How does the benzothiophene moiety influence binding affinity to serotonin receptors?

Advanced Research Question
The benzo[b]thiophene group engages in π-π interactions with aromatic residues (e.g., Phe340 in 5-HT₂A receptors), while the methylene bridge and amine tail form hydrogen bonds with Asp155. Comparative studies show that replacing benzothiophene with phenyl reduces affinity by ~50%, highlighting its role in hydrophobic pocket stabilization .

Data Contradiction Analysis
Discrepancies in IC₅₀ values across assays (e.g., radioligand vs. functional cAMP assays) may arise from:

  • Receptor Conformation : Differences in G-protein coupling states.
  • Assay Sensitivity : Radioligand assays detect direct binding, while functional assays reflect downstream signaling.
  • Structural Data : Crystallographic models (SHELX-refined) vs. docking simulations may show divergent binding poses .

What strategies resolve contradictions in activity data across enzymatic vs. cell-based assays?

Advanced Research Question

  • Control Experiments : Use known inhibitors (e.g., ketanserin for 5-HT₂A) to validate assay conditions.
  • Molecular Dynamics (MD) Simulations : Assess ligand-receptor dynamics under physiological conditions (e.g., membrane-embedded receptors).
  • Metabolic Stability Testing : Verify compound integrity in cell media (e.g., LC-MS to detect degradation products) .

How do structural analogs compare in structure-activity relationship (SAR) studies?

Advanced Research Question

CompoundModificationActivity (5-HT₂A Ki, nM)
This compoundParent compound12 ± 2
N-(Phenylmethyl)butan-2-amineBenzene replaces benzothiophene25 ± 3
N-(Thiophen-3-ylmethyl)butan-2-amineThiophene replaces benzothiophene18 ± 2
N-(Benzo[b]thiophen-3-ylmethyl)propan-2-amineShorter alkyl chain45 ± 5

The benzothiophene ring and butan-2-amine chain length are critical for optimal activity. Truncating the alkyl chain reduces lipophilicity, impairing membrane permeability .

What purification challenges arise during large-scale synthesis, and how are they addressed?

Basic Research Question

  • Byproducts : Oxidized thiophene derivatives (e.g., sulfoxides) form under aerobic conditions. Use of antioxidants (e.g., BHT) or inert atmospheres mitigates this.
  • Scale-Up : Continuous flow reactors improve heat/mass transfer, reducing side reactions.
  • Chromatography Alternatives : Distillation or salt formation (e.g., HCl salt precipitation) enhances scalability .

How can computational modeling guide the design of derivatives with improved selectivity?

Advanced Research Question

  • Docking Studies (AutoDock Vina) : Predict binding modes to off-target receptors (e.g., 5-HT₂B vs. 5-HT₂A).
  • Pharmacophore Modeling : Identify essential features (e.g., amine distance from aromatic core) for selectivity.
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for mutations (e.g., Ser159Ala in 5-HT₂A) to refine ligand interactions .

What are the implications of metabolic instability observed in hepatocyte assays?

Advanced Research Question
Rapid N-dealkylation by CYP3A4 generates benzo[b]thiophen-3-ylmethanol, which may exhibit off-target effects. Strategies to improve stability:

  • Deuterium Incorporation : Replace labile C-H bonds in the alkyl chain.
  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) near the amine .

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